4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride
Description
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position. The compound has been utilized as a building block in pharmaceutical and agrochemical research, though it is currently listed as discontinued by suppliers like CymitQuimica . Its molecular weight is approximately 263.17 g/mol (based on molecular formula C₁₁H₁₆ClN₃O) , and its structural uniqueness lies in the cyclopropyl substituent, which confers steric and electronic properties distinct from other analogs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-2-9(1)11-13-10(14-15-11)7-8-3-5-12-6-4-8;/h8-9,12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTLZIFCATZPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-00-0 | |
| Record name | Piperidine, 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it can interact with histone deacetylase 4 (HDACs 4), forming hydrogen bonds with specific amino acids .
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituent-driven differences include:
Key Observations :
- Cyclopropyl vs. Fluorinated Groups : The cyclopropyl group in the target compound provides moderate steric bulk compared to trifluoromethyl/difluoromethyl groups, which are more electronegative and may enhance binding to hydrophobic pockets in biological targets .
- Positional Isomerism : Analogs like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl and 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl demonstrate that the attachment position of the oxadiazole to the piperidine ring significantly impacts receptor interaction and solubility.
Physicochemical and Economic Considerations
- Molecular Weight and Solubility : The target compound’s higher molecular weight (263.17 vs. ~217.7 for methyl/trifluoromethyl analogs) may reduce aqueous solubility, a critical factor in pharmacokinetics .
- Cost and Availability : The cyclopropyl variant’s discontinuation contrasts with the commercial availability of trifluoromethyl and difluoromethyl analogs, which are priced lower (€493–€635/50 mg vs. €725/50 mg for the cyclopropyl compound before discontinuation) .
Biological Activity
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted that derivatives of oxadiazole showed inhibitory effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | CaCo-2 | 15.7 |
| 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results indicating potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | S. aureus | 18 |
| Compound D | E. coli | 15 |
| 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine | TBD |
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. Research has indicated that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound E | AChE | 25.0 |
| Compound F | BChE | 30.0 |
| 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine | TBD |
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the cytotoxic effects of several oxadiazole derivatives on various cancer cell lines. The findings revealed that modifications to the oxadiazole ring significantly enhanced cytotoxicity against specific cancer types .
- Case Study on Antimicrobial Effects : Another research focused on synthesizing piperidine-based compounds and assessing their antimicrobial efficacy against clinical strains of bacteria. The study concluded that certain derivatives exhibited notable antibacterial activity, suggesting their potential use in treating infections .
Q & A
Q. What are the standard synthetic routes for 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves:
- Cyclopropane ring formation : Using cyclopropanation reagents (e.g., Simmons-Smith reagents) under inert atmospheres.
- Oxadiazole ring construction : Condensation of amidoximes with carboxylic acid derivatives at 80–100°C in polar aprotic solvents (e.g., DMF) .
- Piperidine coupling : Alkylation of the oxadiazole intermediate with 4-(chloromethyl)piperidine using K₂CO₃ as a base in acetonitrile .
Optimization strategies : - Adjusting stoichiometric ratios (e.g., 1:1.2 for amidoxime:acyl chloride) to minimize side products.
- Temperature control during cyclopropanation to avoid ring-opening side reactions.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?
Key techniques :
- NMR spectroscopy : - and -NMR confirm the cyclopropyl group (δ ~0.8–1.2 ppm for CH₂, δ ~1.4–1.8 ppm for CH) and oxadiazole C=N peaks (δ ~160–170 ppm in -NMR) .
- Mass spectrometry (HRMS) : Exact mass analysis to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₁H₁₇ClN₄O: 280.1084) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- X-ray crystallography : Resolves stereochemistry; SHELX software is commonly used for refinement .
Q. What preliminary biological activities have been reported for this compound, and which assays are used for evaluation?
Reported activities :
- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ~8–16 µg/mL) .
- Enzyme inhibition : IC₅₀ values for carbonic anhydrase IX (e.g., 0.7 nM in hypoxia-targeted assays) .
Assay methods : - MTT assay : Cytotoxicity screening in cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .
- Fluorescence polarization : Binding affinity studies with target proteins (e.g., PARP-1) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the oxadiazole ring) influence biological activity and pharmacokinetics?
Structure-activity relationship (SAR) insights :
- Use QSAR models to predict bioactivity.
- Compare pharmacokinetic profiles via ADMET assays (e.g., Caco-2 permeability) .
Q. What experimental challenges arise in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Common discrepancies :
- In vitro potency vs. in vivo inactivity : Often due to poor bioavailability. Solutions :
- Modify formulation (e.g., PEGylation for solubility).
- Conduct plasma protein binding assays to assess free drug availability .
- Off-target effects in animal models : Use CRISPR-engineered cell lines to isolate target-specific responses .
Data reconciliation : - Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate dose-exposure relationships .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?
Case study : Co-crystallization with carbonic anhydrase IX:
- SHELX refinement : Resolved hydrogen bonding between the oxadiazole N and Thr199 (bond length: 2.9 Å) .
- Electron density maps : Confirmed cyclopropyl orientation in the hydrophobic pocket .
Best practices : - Collect high-resolution data (<1.5 Å) at synchrotron facilities.
- Validate docking poses with molecular dynamics simulations (e.g., GROMACS) .
Q. What strategies are effective in optimizing synthetic yield while minimizing toxic byproducts?
Process chemistry approaches :
- Flow chemistry : Enhances heat transfer during exothermic oxadiazole formation, reducing decomposition .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety profiles .
Analytical monitoring : - Use inline FTIR to track intermediate formation.
- LC-MS identifies byproducts (e.g., hydrolyzed oxadiazole derivatives) early in synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
